molecular formula C13H9F6NO3S B2882233 N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 302950-47-6

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2882233
CAS No.: 302950-47-6
M. Wt: 373.27
InChI Key: YQOKGWOLOTUGMV-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C13H9F6NO3S and its molecular weight is 373.27. The purity is usually 95%.
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Biological Activity

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound with a complex structure that includes a dioxo thiophene moiety and trifluoromethyl groups. This compound has garnered interest in various fields of research due to its potential biological activities, including enzyme inhibition and receptor interaction.

Chemical Structure and Properties

The compound features a thiophene ring with a dioxo group and is substituted with trifluoromethyl groups. The molecular formula is C18H14F6N2O3SC_{18}H_{14}F_6N_2O_3S with a molecular weight of approximately 442.4 g/mol. The presence of fluorinated groups enhances its lipophilicity and may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The binding affinity and specificity can be influenced by the structural features of the compound, particularly the dioxo thiophene and trifluoromethyl substituents.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites, altering their catalytic activity.
  • Receptor Modulation: It may interact with various receptors, modulating signaling pathways that are crucial for cellular functions.

Biological Activity

Research has indicated that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity: Some studies suggest that similar compounds can induce apoptosis in cancer cells by modulating pathways related to cell survival.
  • Anti-inflammatory Effects: These compounds have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties: There is evidence that thiophene derivatives possess antimicrobial activity against various pathogens.

Case Study 1: Anticancer Activity

A study investigated the effects of a structurally analogous compound on breast cancer cell lines. The results indicated that the compound inhibited cell proliferation by inducing G1 phase arrest and apoptosis through the activation of caspase pathways.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of specific kinases involved in cancer progression. The compound demonstrated significant inhibition of these kinases in vitro, suggesting its potential as a therapeutic agent in targeted cancer therapy.

Research Findings

StudyBiological ActivityKey Findings
AnticancerInduced apoptosis in breast cancer cells through caspase activation.
Enzyme InhibitionSignificant inhibition of specific kinases related to tumor growth.
Anti-inflammatoryReduced levels of pro-inflammatory cytokines in vitro.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F6NO3S/c14-12(15,16)8-2-1-3-9(6-8)20(11(21)13(17,18)19)10-4-5-24(22,23)7-10/h1-6,10H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOKGWOLOTUGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=CC(=C2)C(F)(F)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F6NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.